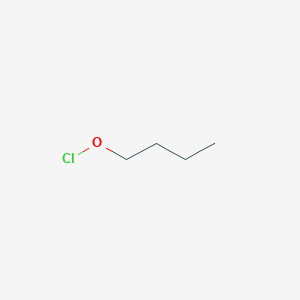
lithium;2,5-dimethylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
lithium;2,5-dimethylcyclopenta-1,3-diene is an organolithium compound that plays a significant role in organic synthesis and organometallic chemistry. This compound is known for its reactivity and utility in forming various cyclopentadienyl derivatives, which are essential in the preparation of metallocenes and other organometallic complexes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium;2,5-dimethylcyclopenta-1,3-diene typically involves the deprotonation of 1,3-dimethylcyclopenta-2,4-diene using a strong base such as n-butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction can be represented as follows:
1,3-dimethylcyclopenta-2,4-diene+n-butyllithium→Lithium 1,3-dimethylcyclopenta-2,4-dien-1-ide+butane
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: lithium;2,5-dimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl ketones or alcohols.
Reduction: It can be reduced to form cyclopentadienyl anions, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are frequently employed.
Major Products: The major products formed from these reactions include cyclopentadienyl derivatives, metallocenes, and various substituted cyclopentadienes .
科学研究应用
lithium;2,5-dimethylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of metallocenes, which are important catalysts in polymerization reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of lithium;2,5-dimethylcyclopenta-1,3-diene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The compound’s reactivity is attributed to the presence of the lithium atom, which enhances the nucleophilicity of the cyclopentadienyl ring. This allows it to participate in a wide range of chemical transformations, including cycloaddition reactions and metal-catalyzed processes .
相似化合物的比较
Lithium cyclopentadienide: Similar in structure but lacks the methyl groups, making it less sterically hindered.
Lithium 1,3-diphenylcyclopenta-2,4-dien-1-ide: Contains phenyl groups instead of methyl groups, leading to different reactivity and applications.
Lithium 1,3-dimethylcyclopenta-2,4-dien-1-yltrimethylsilane: Contains a trimethylsilyl group, which affects its reactivity and stability
Uniqueness: lithium;2,5-dimethylcyclopenta-1,3-diene is unique due to the presence of the methyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in selective synthesis and in the formation of sterically demanding metallocenes .
属性
CAS 编号 |
119388-52-2 |
|---|---|
分子式 |
C7H9Li |
分子量 |
100.1 g/mol |
IUPAC 名称 |
lithium;2,5-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.Li/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;/q-1;+1 |
InChI 键 |
PQXJEWBPLCACCV-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[C-]1C=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-one](/img/structure/B8608751.png)

methyl]benzoyl chloride](/img/structure/B8608760.png)
![5-Methyl-1-[3-(trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8608775.png)

![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)

![1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine]](/img/structure/B8608809.png)


![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)
![1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)

